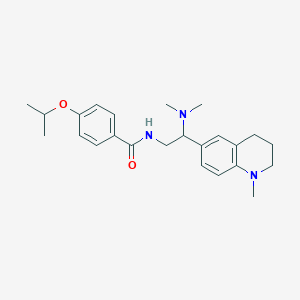

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-17(2)29-21-11-8-18(9-12-21)24(28)25-16-23(26(3)4)20-10-13-22-19(15-20)7-6-14-27(22)5/h8-13,15,17,23H,6-7,14,16H2,1-5H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTDMVQUKXWXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a dimethylamino group and an isopropoxybenzamide structure. Its molecular formula is with a molecular weight of approximately 328.45 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : Hydrogenation of quinoline derivatives.

- Alkylation with Dimethylamine : Introduction of the dimethylamino group.

- Coupling with Isopropoxybenzoyl Chloride : Final step to form the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The dimethylamino group enhances binding affinity to neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (ACHE), which plays a crucial role in cholinergic signaling.

Biological Studies and Findings

Recent studies have highlighted the following biological effects:

- Neuroprotective Effects : In vitro studies suggest that the compound exhibits neuroprotective properties by preventing neuronal apoptosis through modulation of acetylcholine levels .

- Antidepressant Activity : Animal models have shown that the compound may possess antidepressant-like effects, likely due to its ability to enhance serotonergic and noradrenergic signaling pathways.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce inflammation markers in cellular models .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

Scientific Research Applications

Pharmacological Potential

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-isopropoxybenzamide has shown potential in various pharmacological contexts:

- Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth. For instance, related compounds like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) have demonstrated significant antitumor effects in preclinical studies .

- Neuroprotective Effects : The tetrahydroquinoline moiety is known for its neuroprotective properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of related compounds, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective properties of tetrahydroquinoline derivatives. It was found that these compounds could effectively reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This suggests potential applications for this compound in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a tetrahydroquinoline core, dimethylaminoethyl side chain, and isopropoxybenzamide group. Below is a comparative analysis with key analogs:

Core Structure Variations

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) : Core: Phenethylamino benzoate ester (lacks tetrahydroquinoline). Key Differences: Pyridazine ring instead of tetrahydroquinoline; ester linkage (less metabolically stable than amides). Implications: Reduced CNS penetration due to ester groups and absence of a bicyclic core.

- 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide : Core: Tetrahydroquinoline (identical to the target compound). Key Differences: 4-Methylpiperazine replaces dimethylamino group.

Substituent Variations

- N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine : Substituents: Trifluoromethylbenzyl and pyrazole groups. Key Differences: Quinoline (fully aromatic) vs. tetrahydroquinoline (partially saturated); trifluoromethyl enhances lipophilicity. Implications: Higher metabolic stability but reduced flexibility compared to the target compound.

- 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e) : Substituents: Tetrahydroacridine and hexylamino groups. Key Differences: Acridine core (larger aromatic system) and elongated alkyl chain.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Metabolic Stability : The amide linkage in the target compound likely confers greater resistance to hydrolysis compared to ester-containing analogs like I-6230 .

Receptor Binding: The dimethylamino group’s smaller size vs. 4-methylpiperazine () may reduce steric hindrance, favoring interactions with compact binding pockets .

Core Flexibility: The partially saturated tetrahydroquinoline core may enhance conformational adaptability compared to rigid acridine or quinoline systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.